2,6-Dimethylthioanisole
Overview
Description
2,6-Dimethylthioanisole is a chemical compound with the molecular formula C9H12S . It is not intended for human or veterinary use and is primarily used for research.
Synthesis Analysis
The synthesis of this compound involves several steps. Thiophenol is dissolved in acetone, and then potassium carbonate is added. After iodomethane is added dropwise, the mixture is heated to reflux for 12 hours. The reaction mixture is then cooled to room temperature, filtered through celite, and the solvent is removed under reduced pressure. The residue is diluted with EtOAc, washed with brine, dried with Na2SO4, and concentrated in vacuo. The crude product is purified by flash column chromatography to give the corresponding product .Scientific Research Applications
DNA Adduct Formation and Carcinogenicity
2,6-Dimethylthioanisole, a derivative of 2,6-dimethylaniline, has been studied for its potential carcinogenicity and ability to form DNA adducts. Gonçalves, Beland, and Marques (2001) found that 2,6-Dimethylaniline (2,6-diMeA), an environmental pollutant and a major metabolite of lidocaine, forms unique patterns of DNA adducts, suggesting a distinct pathway of metabolic activation akin to arylamine carcinogens (Gonçalves, Beland, & Marques, 2001).
Industrial Applications and Environmental Impact
Pizarro et al. (2009) investigated the binary diffusion coefficients of 2,6-dimethylaniline in supercritical carbon dioxide, providing insights into its behavior under industrial conditions, which could be relevant for the handling and processing of this compound (Pizarro et al., 2009).
Chemical Oxidation and Environmental Degradation
Research by Masomboon, Ratanatamskul, and Lu (2009) on the Fenton process, a method for water treatment, revealed that 2,6-dimethylaniline can be effectively degraded, suggesting potential methods for mitigating the environmental impact of related compounds, such as this compound (Masomboon, Ratanatamskul, & Lu, 2009).
Catalysis and Chemical Synthesis
Santos, Mereiter, and Paneque (2013) explored the reactions of 2,6-dimethylanisole with certain catalysts, which could be applicable to this compound in catalysis and organic synthesis applications (Santos, Mereiter, & Paneque, 2013).
Synthesis and Reactivity
Tanur and Stephan (2011) researched the synthesis and reactivity of thioether–methyleneborane, derived from 2-bromothioanisole (thioanisole), which is structurally related to this compound, indicating potential applications in the synthesis of novel compounds (Tanur & Stephan, 2011).
Biodegradation and Environmental Remediation
Ji et al. (2019) studied the biodegradation of 2,6-dimethylphenol, closely related to this compound, revealing potential strategies for environmental remediation of similar compounds (Ji et al., 2019).
Mechanism of Action
The mechanism of action of 2,6-Dimethylthioanisole is not clearly defined as it is primarily used for research purposes and not intended for human or veterinary use.
Safety and Hazards
2,6-Dimethylthioanisole is classified as a combustible liquid. In case of fire, use CO2, dry chemical, or foam for extinction. It should be stored in a well-ventilated place and kept cool. If swallowed, rinse mouth and immediately call a poison center or doctor. If on skin, wash with plenty of water. If inhaled, remove the person to fresh air and keep comfortable for breathing .
Properties
IUPAC Name |
1,3-dimethyl-2-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-7-5-4-6-8(2)9(7)10-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVXUDPAZIIEKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335475 | |
Record name | 2,6-Dimethylthioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4163-79-5 | |
Record name | 1,3-Dimethyl-2-(methylthio)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4163-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethylthioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4163-79-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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